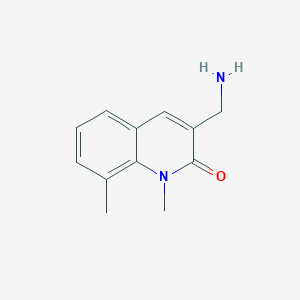

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one

Description

3-(Aminomethyl)-1,8-dimethylquinolin-2(1H)-one is a quinolinone derivative characterized by an aminomethyl (-CH2NH2) substituent at position 3 and methyl (-CH3) groups at positions 1 and 8 of the quinolin-2(1H)-one core. Quinolinones are known for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Key structural features influencing its reactivity and bioactivity include:

- 1,8-Dimethyl groups: May sterically hinder interactions at adjacent positions while stabilizing the quinolinone core.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-(aminomethyl)-1,8-dimethylquinolin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-8-4-3-5-9-6-10(7-13)12(15)14(2)11(8)9/h3-6H,7,13H2,1-2H3 |

InChI Key |

RMJJIVPNJTVTLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2C)CN |

Origin of Product |

United States |

Preparation Methods

Positional Isomerism in Quinolinone Derivatives

Quinolinone derivatives exhibit significant variability in biological activity and synthetic accessibility based on the positions of substituents. The target compound, 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one, features methyl groups at the 1- and 8-positions, distinguishing it from the well-documented 6,7-dimethyl isomer (CAS 1017126-08-7). The 1,8-dimethyl configuration introduces steric and electronic differences that may necessitate tailored synthetic approaches, particularly during cyclization and functionalization steps.

Core Quinolinone Synthesis

Vilsmeier-Haak Cyclization

The Vilsmeier-Haak reaction is a cornerstone for constructing quinolinone scaffolds. For 6,7-dimethylquinolin-2(1H)-one, this method involves cyclization of substituted anilines with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Adapting this to the 1,8-dimethyl variant would require starting with 2,3-dimethylaniline derivatives to direct methyl groups to the 1- and 8-positions. For example:

- Starting Material : 2,3-Dimethylaniline.

- Cyclization : Treatment with DMF/POCl₃ at reflux to form 1,8-dimethylquinolin-4(1H)-one.

- Isomerization : Acid-catalyzed rearrangement to the 2(1H)-one tautomer.

This pathway is hypothetical for the 1,8-isomer but aligns with established methods for analogous structures.

Introduction of the Aminomethyl Group

Reductive Amination

Reductive amination is a robust method for introducing aminomethyl groups. For 3-(aminomethyl)-6,7-dimethylquinolin-2(1H)-one, this involves:

- Formylation : Reaction of 6,7-dimethylquinolin-2(1H)-one with DMF/Et₃N to generate 3-formyl-6,7-dimethylquinolin-2(1H)-one.

- Reduction : Catalytic hydrogenation or use of sodium cyanoborohydride in the presence of ammonium acetate to yield the aminomethyl derivative.

For the 1,8-dimethyl analog, similar steps could be employed, though steric hindrance from the 1-methyl group may require optimized conditions (e.g., higher temperatures or alternative catalysts).

Amide Bond Formation

Direct amidation of pre-functionalized intermediates offers another route. In the synthesis of compound 24 (6,7-dimethyl isomer), 3-(aminomethyl)-6,7-dimethylquinolin-2(1H)-one undergoes amide coupling with activated carboxylic acids. Adapting this for the 1,8-isomer would necessitate:

- Intermediate Preparation : 3-Carboxy-1,8-dimethylquinolin-2(1H)-one.

- Activation : Conversion to an acyl chloride or mixed anhydride.

- Coupling : Reaction with ammonia or protected amines, followed by deprotection.

Catalytic and Reaction Optimization

Catalyst Systems

The patent CN110407776B describes a hydroxyapatite-supported nickel catalyst for reductive amination in tetrahydrofuran derivatives. This system could be adapted for quinolinones by:

Solvent and Temperature Effects

- Polar Solvents : Methanol or ethanol enhance solubility of intermediates.

- Thermal Stability : The 1-methyl group may necessitate lower reaction temperatures (50–80°C) to prevent decomposition.

Analytical and Spectroscopic Validation

Structural Elucidation

For the 6,7-dimethyl isomer, NMR (¹H and ¹³C), IR, and mass spectrometry confirm the structure. Key spectral features for the 1,8-isomer would include:

X-ray Crystallography

Crystallographic data for the 6,7-dimethyl isomer reveals an anti-conformation stabilized by intramolecular hydrogen bonding. Similar analysis for the 1,8-isomer would clarify steric effects.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines.

Scientific Research Applications

3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1,8-dimethylquinolin-2(1H)-one involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Variations at Position 3

3-(Hydroxymethyl)-1,6-dimethylquinolin-2(1H)-one (CAS: 950337-58-3)

- Structure : Hydroxymethyl (-CH2OH) at position 3, methyl groups at 1 and 5.

- The absence of an amino group reduces basicity compared to the target compound .

- Synthesis: Not detailed in the evidence, but analogous reductive amination (e.g., sodium cyanoborohydride in methanol) could apply .

3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS: 35849-31-1)

- Structure: Amino (-NH2) at position 3, dihydroquinolinone core.

- Protonation of the amino group in acidic environments may enhance ionic interactions .

3-Acetyl-4-hydroxy-1-phenylquinolin-2(1H)-one (CAS: 54289-77-9)

- Structure : Acetyl (-COCH3) at position 3, hydroxy (-OH) at position 4, phenyl at position 1.

- Properties: The acetyl group introduces electron-withdrawing effects, reducing nucleophilicity at position 3.

Variations in Core Substitution Patterns

6-Amino-1,3-dimethylquinolin-2(1H)-one (CAS: 1425927-75-8)

- Structure: Amino group at position 6, methyl groups at 1 and 3.

- Properties: The amino group at position 6 may facilitate interactions with biomolecular targets (e.g., enzymes or receptors), while the 1,3-dimethyl configuration offers steric stabilization. Reported hazards include irritation (H315, H319) .

5,8-Dimethoxy-1,4-dimethylquinolin-2(1H)-one (CAS: AGN-PC-0K6564)

- Structure : Methoxy (-OCH3) groups at positions 5 and 8, methyl groups at 1 and 4.

- The substitution pattern differs significantly from the target compound, impacting solubility and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.